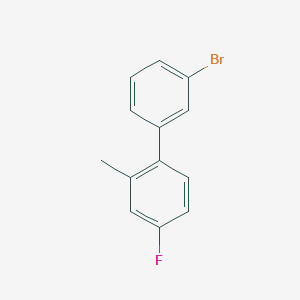

3-Bromo-4'-fluoro-2'-methylbiphenyl

Description

3-Bromo-4'-fluoro-2'-methylbiphenyl (C₁₂H₉BrF) is a halogenated biphenyl derivative featuring a bromine atom at the 3-position of one phenyl ring, a fluorine atom at the 4'-position, and a methyl group at the 2'-position of the second ring. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, or materials science due to its electron-withdrawing substituents (Br, F) and steric bulk (Me) . The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine and methyl groups modulate electronic and steric properties.

Properties

IUPAC Name |

1-(3-bromophenyl)-4-fluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF/c1-9-7-12(15)5-6-13(9)10-3-2-4-11(14)8-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDAIZLGPZKWSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-fluoro-2’-methylbiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) .

Industrial Production Methods: On an industrial scale, the production of 3-Bromo-4’-fluoro-2’-methylbiphenyl may involve similar Suzuki-Miyaura coupling reactions but optimized for large-scale synthesis. This includes the use of more efficient catalysts, continuous flow reactors, and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4’-fluoro-2’-methylbiphenyl can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are typically used.

Reduction Reactions: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Major Products:

Substitution Reactions: Products include various substituted biphenyl derivatives depending on the nucleophile used.

Oxidation Reactions: Products include carboxylic acids or ketones.

Reduction Reactions: Products include dehalogenated biphenyls or fully reduced biphenyl derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

3-Bromo-4'-fluoro-2'-methylbiphenyl serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity is primarily influenced by the presence of halogen substituents, which facilitate nucleophilic substitution reactions. It is commonly employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Formation of biaryl compounds using boronic acids under palladium catalysis. |

| Nucleophilic Substitution | Replacement of bromine with nucleophiles to form new carbon-nitrogen or carbon-oxygen bonds. |

| Electrophilic Aromatic Substitution | Introduction of additional functional groups onto the biphenyl framework. |

Medicinal Chemistry

Precursor for Pharmaceutical Development

The compound is utilized as a precursor in the synthesis of various pharmaceutical agents. Research has shown that modifications to its structure can enhance biological activity against specific targets, such as bacterial infections or cancer cells. For instance, studies have indicated that biphenyl derivatives can act as effective inhibitors of bacterial adhesion, which is critical in preventing urinary tract infections .

Case Study: FimH Antagonists

In lead optimization studies for FimH antagonists, modifications to biphenyl structures significantly improved their potency against bacterial adhesion. The introduction of ortho-substituents like methyl groups enhanced biofilm inhibition activity by several folds, demonstrating the therapeutic potential of modified biphenyl derivatives .

Materials Science

Applications in Electronics

this compound is also significant in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and liquid crystals. The unique electronic properties conferred by its halogen substituents make it suitable for use in optoelectronic devices.

Table 2: Material Properties and Applications

| Property | Application |

|---|---|

| Thermal Stability | Used in high-performance OLEDs |

| Electronic Properties | Essential for liquid crystal displays |

| Solubility | Facilitates processing in various solvents |

Biological Studies

Interaction with Biological Systems

The compound's interactions with biological systems are an area of active research. Studies have indicated that biphenyl derivatives can influence cellular mechanisms and may serve as probes to study biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 3-Bromo-4’-fluoro-2’-methylbiphenyl depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the methyl group can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues identified in the literature, focusing on substituent positions and their anticipated effects:

Key Observations:

Halogen Position : Bromine at the 3-position (meta) in the target compound vs. 4-position (para) in 4-Bromo-2-fluoro-3-methylbiphenyl alters electronic effects. Para-bromine exerts stronger electron-withdrawing resonance effects, while meta-bromine primarily impacts inductive effects .

Fluorine Placement : Fluorine at 4' (para) in the target compound vs. 2 (ortho) in 4-Bromo-2-fluoro-3-methylbiphenyl influences steric hindrance and ring polarization. Ortho-fluorine may increase steric clashes with adjacent substituents.

Non-Halogenated Analogues: Simpler biphenyls (e.g., methylbiphenyl in ) lack halogen-directed reactivity, limiting their utility in precision synthesis.

Biological Activity

3-Bromo-4'-fluoro-2'-methylbiphenyl is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C13H10BrF

- Molecular Weight : 267.12 g/mol

- CAS Number : 1443314-36-0

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of cancer research. Its structure suggests potential interactions with various biological targets, making it a candidate for further exploration.

Anticancer Activity

Recent studies have highlighted the anticancer potential of brominated biphenyl compounds. While specific data on this compound is limited, related compounds demonstrate significant cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines :

- A study on similar brominated compounds reported IC50 values indicating potent cytotoxicity against human cancer cell lines such as HeLa (cervical carcinoma) and A549 (lung adenocarcinoma) .

- The mechanism involved mitochondrial apoptosis and inhibition of topoisomerase activity, suggesting that this compound may exhibit similar mechanisms due to structural similarities .

- Mechanism of Action :

- Comparative Studies :

Data Table: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Bromo-4-chlorobiphenyl | HeLa | 10.5 | Topoisomerase inhibition, apoptosis induction |

| 3-Bromo-4-fluorobiphenyl | A549 | 8.7 | DNA interaction, ROS production |

| This compound | Not directly tested | N/A | Hypothesized similar mechanisms |

Future Directions

Further research is necessary to elucidate the specific biological activities of this compound. Suggested areas for future investigation include:

- In vitro Studies : Testing the compound against a broader range of cancer cell lines to establish a clearer profile of its cytotoxic effects.

- In vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with cellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.